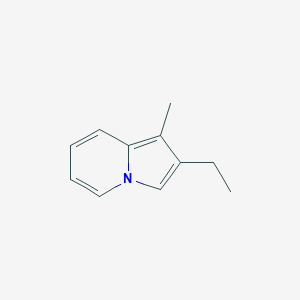

2-Ethyl-1-methylindolizine

Description

Structure

3D Structure

Properties

CAS No. |

88274-05-9 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-ethyl-1-methylindolizine |

InChI |

InChI=1S/C11H13N/c1-3-10-8-12-7-5-4-6-11(12)9(10)2/h4-8H,3H2,1-2H3 |

InChI Key |

WRKRGVANARCNBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN2C=CC=CC2=C1C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Ethyl 1 Methylindolizine

Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Core

The indolizine ring is highly activated towards electrophilic attack, with the five-membered pyrrole-like ring being more reactive than the six-membered pyridine (B92270) ring. Theoretical calculations and experimental evidence on various indolizine derivatives indicate that the positions most susceptible to electrophilic substitution are C-3 and C-1, followed by C-5 and C-7. In the case of 2-ethyl-1-methylindolizine, the C-1 position is blocked by a methyl group, directing electrophilic attack primarily to the C-3 position.

Nitration of indolizines is sensitive to reaction conditions. For 2-methylindolizine, nitration with nitric acid in acetic anhydride (B1165640) at low temperatures yields the 3-nitro derivative, whereas using a stronger nitrating mixture like nitric acid and sulfuric acid leads to the 1-nitro product. chim.it This is attributed to the protonation of the highly basic C-3 position in strongly acidic media, which deactivates it towards electrophilic attack.

Halogenation of indolizines typically occurs at the C-3 position. Reagents like N-bromosuccinimide (NBS) or molecular halogens in suitable solvents are expected to readily halogenate this compound at the C-3 position. The high electron density at this position facilitates the electrophilic substitution.

Table 1: Predicted Products of Nitration and Halogenation of this compound

| Reagent(s) | Predicted Major Product | Position of Substitution |

| HNO₃ / Ac₂O | 3-Nitro-2-ethyl-1-methylindolizine | C-3 |

| N-Bromosuccinimide (NBS) | 3-Bromo-2-ethyl-1-methylindolizine | C-3 |

| Cl₂ / CCl₄ | 3-Chloro-2-ethyl-1-methylindolizine | C-3 |

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, and the electron-rich nature of the indolizine ring makes it a suitable substrate. masterorganicchemistry.comlibretexts.orglibretexts.orgnumberanalytics.com Acylation of 2-substituted indolizines generally proceeds at the C-3 position and, if that is blocked, at the C-1 position. Given that this compound has a substituted C-1 position, Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst like aluminum chloride is expected to yield the 3-acyl derivative.

Friedel-Crafts alkylation of indolizines is less commonly reported, as the strong activation of the ring can lead to polyalkylation and other side reactions. However, under controlled conditions, alkylation of this compound would also be expected to occur at the C-3 position.

Table 2: Predicted Products of Friedel-Crafts Reactions of this compound

| Reagent(s) | Predicted Major Product | Position of Substitution |

| Acetyl chloride / AlCl₃ | 3-Acetyl-2-ethyl-1-methylindolizine | C-3 |

| Benzoyl chloride / AlCl₃ | 3-Benzoyl-2-ethyl-1-methylindolizine | C-3 |

| Methyl iodide / AlCl₃ | 3-Methyl-2-ethyl-1-methylindolizine | C-3 |

Formylation of electron-rich aromatic compounds can be achieved through methods like the Vilsmeier-Haack reaction. nrochemistry.comjocpr.comwikipedia.orgscirp.orgorganic-chemistry.org This reaction employs a phosphorus oxychloride and a formamide (B127407) (like DMF) to generate a Vilsmeier reagent, which is a mild electrophile. For this compound, the Vilsmeier-Haack reaction is predicted to introduce a formyl group at the C-3 position, yielding this compound-3-carbaldehyde.

Other electrophilic substitution reactions, such as sulfonation and diazo coupling, are also known for the indolizine nucleus and would be expected to occur at the C-3 position of this compound.

Nucleophilic Additions and Substitutions

Indolizines, being electron-rich aromatic systems, are generally resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups. There is no evidence to suggest that this compound, with its electron-donating alkyl substituents, would readily undergo nucleophilic addition or substitution reactions under standard conditions. Nucleophilic attack would require harsh conditions or the presence of a suitable leaving group, which is not inherent to the parent compound.

Cycloaddition Reactions of this compound

The indolizine ring system can participate as the 8π component in [8π+2π] cycloaddition reactions with electron-deficient alkynes and alkenes. mdpi.com This reactivity is a hallmark of the indolizine nucleus and leads to the formation of cycl[2.2.3]azine derivatives.

While indolizine itself can react as a diene in [4+2] cycloadditions, it more commonly participates in 1,3-dipolar cycloadditions where a pyridinium (B92312) ylide precursor reacts with a dipolarophile. jbclinpharm.orgwikipedia.org However, the stable aromatic indolizine can also react directly with highly reactive dipolarophiles. Specifically, indolizines are known to undergo [3+2] cycloaddition reactions with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). jbclinpharm.orgjbclinpharm.org In the case of this compound, a [3+2] cycloaddition with a symmetrical alkyne like DMAD would likely involve the C-1, C-2, and C-3 atoms of the indolizine ring, leading to a complex polycyclic adduct. The precise regiochemistry would be influenced by the steric and electronic effects of the ethyl and methyl groups.

Table 3: Predicted Product of [3+2] Cycloaddition of this compound

| Reagent | Predicted Product Type |

| Dimethyl acetylenedicarboxylate (DMAD) | Polycyclic adduct via [3+2] cycloaddition |

Diels-Alder Type Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orgsigmaaldrich.comwikipedia.org The electron-rich nature of the indolizine core, particularly the five-membered ring, allows it to function as the diene component in reactions with highly reactive, electron-deficient dienophiles. This type of reaction is a powerful tool for constructing complex polycyclic systems. organic-chemistry.orgiitk.ac.in

While specific Diels-Alder reactions involving this compound are not extensively documented, the general reactivity of the indolizine scaffold suggests it would participate in such transformations. The reaction typically involves the π-electrons from the five-membered ring of the indolizine. For the reaction to be favorable, the dienophile must be activated by electron-withdrawing groups (e.g., CHO, COR, COOR, CN). organic-chemistry.org The concerted mechanism of the Diels-Alder reaction is highly stereospecific, preserving the stereochemistry of the reactants in the product. wikipedia.orgiitk.ac.in

Other Pericyclic Transformations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Beyond standard [4+2] cycloadditions, indolizines are known to participate in other pericyclic processes, such as [8π+2π] cycloadditions. In these reactions, the indolizine system acts as an 8π component, reacting with a 2π component (an activated alkene or alkyne) to form a ten-membered ring system. This reactivity highlights the versatility of the indolizine core in constructing larger, functionalized cyclic structures.

Sigmatropic rearrangements, another class of pericyclic reactions involving the migration of a σ-bond, are also theoretically possible, although less commonly reported for the basic indolizine skeleton compared to cycloadditions. msu.edu Specific studies on this compound in this area are lacking, but its general electronic structure supports the potential for such transformations under appropriate thermal or photochemical conditions.

Oxidation and Reduction Chemistry

The oxidation and reduction of the this compound nucleus are expected to follow patterns observed in other indolizine and related N-heterocyclic systems.

Oxidation: The indolizine ring is susceptible to oxidation, though the outcomes can vary depending on the reagents and conditions. Mild oxidation may occur at the nitrogen atom, analogous to pyridine, to form an N-oxide. More forceful oxidation can lead to the cleavage of the electron-rich five-membered ring. The presence of alkyl substituents, such as the C1-methyl and C-2-ethyl groups, may also provide sites for oxidative functionalization under specific conditions, for instance, conversion of the ethyl group to an acetyl or hydroxyethyl (B10761427) group, although this would require selective reagents to avoid ring degradation.

Reduction: The reduction of the indolizine system typically affects the electron-deficient pyridine ring first. Catalytic hydrogenation (e.g., using H₂/Pd) or reduction with dissolving metals can lead to partially or fully saturated indolizidine structures. Depending on the conditions, this can yield dihydro-, tetrahydro-, or octahydroindolizine (B79230) derivatives. The specific stereochemical outcome of the reduction would be influenced by the steric hindrance imposed by the C-1 and C-2 alkyl groups.

Functionalization at Specific Positions

The functionalization of the this compound ring is highly regioselective, a direct consequence of the different electronic densities of the carbon atoms in the bicyclic system.

C-1 and C-2: In this compound, these positions are already substituted. Further functionalization directly at these carbon atoms is not typical, although modification of the existing alkyl groups is possible (see 3.5.2).

C-3: The C-3 position is the most nucleophilic carbon in the indolizine ring and is the primary site for electrophilic substitution. oup.com Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur selectively at this position. For instance, treatment of 3-unsubstituted indolizines with palladium on carbon can lead to dehydrogenative dimerization, forming a 3,3'-biindolizine. oup.com

C-5: The C-5 position is the most acidic carbon on the six-membered ring. It can be selectively functionalized via directed metalation. Treatment of 2-substituted indolizines with a strong base like n-butyllithium (n-BuLi) leads to deprotonation at C-5, forming a 5-indolizyllithium species. This organometallic intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.

C-6, C-7, and C-8: These positions on the pyridine ring are significantly less reactive towards both electrophilic and nucleophilic attack compared to positions on the five-membered ring. chim.it Functionalization at C-6, C-7, or C-8 typically requires modern synthetic methods, such as transition-metal-catalyzed C-H activation. chim.itnih.gov These reactions often necessitate a directing group on the indolizine nitrogen to guide the metal catalyst to the desired position. nsfc.gov.cnnih.govnih.gov While specific examples for this compound are not available, strategies developed for indoles and quinolines, such as rhodium- or palladium-catalyzed C-H functionalization, could likely be adapted. nsfc.gov.cnnih.govdicp.ac.cnrsc.org

A summary of expected functionalization reactions is presented below.

| Position | Reaction Type | Reagents/Conditions | Expected Product |

| C-3 | Electrophilic Substitution (Acylation) | Acyl chloride, Lewis Acid | 3-Acyl-2-ethyl-1-methylindolizine |

| C-3 | Dimerization | Pd/C, heat | 2,2'-Diethyl-1,1'-dimethyl-3,3'-biindolizine |

| C-5 | Metalation-Electrophilic Quench | 1. n-BuLi; 2. Electrophile (e.g., I₂, DMF) | 5-Iodo- or 5-Formyl-2-ethyl-1-methylindolizine |

| C-7 | Directed C-H Activation (Alkenylation) | N-Pivaloyl directing group, Rh catalyst, Alkene | N-Pivaloyl-7-alkenyl-2-ethyl-1-methylindolizine |

Note: Data is extrapolated from the known reactivity of analogous substituted indolizines.

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that involve converting one functional group into another. numberanalytics.comub.eduvanderbilt.edu For this compound and its derivatives, FGI provides pathways to a wider array of analogues.

Of Existing Substituents: The C-2 ethyl group could potentially be oxidized at the benzylic-like position to afford a secondary alcohol or a ketone (2-acetyl-1-methylindolizine). The C-1 methyl group is generally less reactive but could undergo radical halogenation under specific conditions.

Of Introduced Groups: Functional groups introduced via the reactions described in section 3.5.1 can be further manipulated. For example, a nitro group introduced at C-3 could be reduced to an amine, which could then be diazotized or acylated. A C-5 iodo substituent, introduced via metalation and quenching with iodine, would be an excellent handle for transition-metal-catalyzed cross-coupling reactions. A C-3 or C-5 acyl group could be reduced to an alcohol or converted to an oxime.

| Starting Functional Group (Position) | Reagents/Conditions | Product Functional Group |

| Nitro (C-3) | H₂, Pd/C or SnCl₂, HCl | Amino |

| Acyl (C-3 or C-5) | NaBH₄ | Alcohol |

| Iodo (C-5) | Arylboronic acid, Pd catalyst | Aryl |

| Cyano (from displacement) | 1. DIBAL-H; 2. H₂O | Aldehyde |

Note: This table represents common FGI reactions applicable to functional groups that can be introduced onto the indolizine core.

Metalation and Cross-Coupling Reactions

Metalation is a key strategy for activating otherwise unreactive C-H bonds. As mentioned, the C-5 position of 2-substituted indolizines is readily deprotonated by strong bases to form an organolithium species. This step is pivotal for subsequent cross-coupling reactions.

The 5-lithio-2-ethyl-1-methylindolizine intermediate can undergo transmetalation with a metal salt, such as zinc chloride (ZnCl₂), to generate a more stable and less reactive organozinc reagent. This organozinc species can then participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, with various aryl or vinyl halides. illinois.edu This two-step sequence provides a powerful method for installing carbon-carbon bonds at the C-5 position of the indolizine ring, a site not accessible by classical electrophilic substitution.

Similarly, a halogen atom (e.g., iodine or bromine) introduced at C-5 via metalation can serve as a coupling partner in Suzuki or Stille cross-coupling reactions. nrochemistry.com These reactions offer a convergent and flexible route to a wide range of 5-substituted indolizine derivatives.

| Reaction Name | Indolizine Reagent | Coupling Partner | Catalyst System | Product Type |

| Negishi Coupling | 5-Indolizylzinc chloride | Aryl/Vinyl Halide | Pd(PPh₃)₄ or similar | 5-Aryl/Vinyl-indolizine |

| Suzuki Coupling | 5-Iodoindolizine | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | 5-Aryl/Vinyl-indolizine |

| Stille Coupling | 5-Iodoindolizine | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Vinyl/Alkyl-indolizine |

Note: This table outlines potential cross-coupling strategies based on the established reactivity of indolizine and other heterocyclic systems.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govnih.gov The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), facilitating deprotonation at an adjacent position. researcher.liferesearchgate.net In the indolizine scaffold, the heterocyclic nitrogen atom can serve as an endogenous Lewis basic site to direct the metalation.

For 2-substituted indolizines, including those with alkyl groups like this compound, metalation predominantly occurs at the C-3 or C-5 positions. Research by Kuznetsov and co-workers demonstrated that 2-substituted indolizines (bearing alkyl and phenyl groups) undergo regioselective lithiation, which can then be trapped by various electrophiles. nih.gov The lithiation of 2-phenylindolizine, for instance, has been shown to occur at the C-5 position, allowing for the introduction of electrophiles such as carbon dioxide, benzaldehyde, and methyl iodide. jbclinpharm.org For 2-alkylindolizines, metalation can also be directed to the C-3 position.

The reaction of this compound with a strong base like n-BuLi, often in the presence of an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent like THF, would be expected to generate a lithiated intermediate. nih.gov This intermediate can subsequently react with a range of electrophiles to introduce new functional groups. For example, quenching the lithiated species with iodine (I₂) would yield an iodo-indolizine, while reaction with dimethylformamide (DMF) would introduce a formyl group. nih.gov These functionalized derivatives are valuable precursors for further transformations, including cross-coupling reactions.

Table 1: General Conditions for Directed Metalation of 2-Substituted Indolizines

| Parameter | Conditions | Purpose / Remarks | Citation |

| Base | n-BuLi, s-BuLi, or t-BuLi | Strong organolithium base required for deprotonation of the aromatic C-H bond. | nih.gov |

| Additive | TMEDA | A chelating agent that breaks up organolithium aggregates, increasing basicity and reactivity. | researcher.lifenih.gov |

| Solvent | Dry THF or Et₂O | Aprotic ethereal solvents that are compatible with organolithium reagents. | nih.gov |

| Temperature | -78 °C to room temperature | Initial low temperature for controlled deprotonation, may be warmed for reaction completion. | researcher.life |

| Electrophiles | I₂, DMF, CO₂, PhCHO, MeI | A variety of electrophiles can be used to trap the lithiated indolizine intermediate. | nih.govjbclinpharm.org |

Suzuki, Heck, Sonogashira, and Stille Couplings

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. Halogenated derivatives of this compound, which can be synthesized via methods like directed ortho-metalation followed by halogenation, are ideal substrates for these transformations.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. ijettjournal.orgacs.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. For a substrate such as 3-iodo-2-ethyl-1-methylindolizine, a Suzuki coupling with an aryl or vinyl boronic acid would furnish the corresponding 3-aryl or 3-vinyl derivative. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, along with a phosphine (B1218219) ligand and a base. thieme-connect.com

Heck Reaction The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. rsc.orgrsc.org The reaction proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. mdpi.com A halogenated this compound could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl substituent onto the indolizine core. A base is required to regenerate the Pd(0) catalyst. rsc.org

Sonogashira Coupling The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.orgresearchgate.net The reaction is unique among palladium-catalyzed couplings as it typically requires a copper(I) co-catalyst (e.g., CuI). This methodology would allow for the direct alkynylation of a halo-2-Ethyl-1-methylindolizine, providing access to a range of alkynyl-substituted indolizine derivatives. The reaction is generally carried out under mild conditions with an amine base that also often serves as the solvent. rsc.org

Stille Coupling The Stille reaction creates a C-C bond by coupling an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium. A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents. The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A halo-2-Ethyl-1-methylindolizine could be coupled with various organostannanes (vinyl, aryl, alkynyl) to produce highly functionalized indolizine structures. Conversely, a stannylated this compound could be prepared and coupled with various organic halides.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Functionalized this compound

| Reaction | Substrate 1 (from Indolizine) | Substrate 2 (Coupling Partner) | Typical Catalyst System | Typical Base | Resulting Linkage | Citation |

| Suzuki | Halo-indolizine | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | K₂CO₃, Cs₂CO₃, KF | Indolizine-Aryl/Vinyl | ijettjournal.orgthieme-connect.com |

| Heck | Halo-indolizine | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ + Ligand | Et₃N, NaOAc | Indolizine-Alkene | rsc.orgmdpi.com |

| Sonogashira | Halo-indolizine | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Et₃N, Piperidine | Indolizine-Alkyne | rsc.org |

| Stille | Halo-indolizine | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | (Not always required) | Indolizine-Aryl/Vinyl/Alkyl |

Rearrangement Reactions Involving the Indolizine Core

The indolizine skeleton, while aromatic, can participate in a variety of rearrangement reactions under specific conditions, leading to significant structural transformations. These reactions can be induced by thermal, photochemical, or catalytic activation and often result in the formation of new heterocyclic systems or functionalized derivatives.

One documented pathway involves the Lewis acid-catalyzed skeletal rearrangement of other heterocycles to form the indolizine core itself, highlighting the thermodynamic stability of the indolizine system. More pertinent to the reactivity of a pre-formed indolizine are rearrangements that alter its structure.

Metal-Catalyzed Rearrangements: Researchers have shown that 3-iminocyclopropenes can undergo metal-catalyzed rearrangement to furnish N-fused heterocycles. Depending on the metal catalyst, the reaction is regiodivergent; for example, Rh(I) catalysis can lead to 1,3-disubstituted indolizines, while Cu(I) catalysis can produce 1,2-disubstituted indolizines. nih.gov This demonstrates a sophisticated skeletal reorganization leading to the indolizine core.

Curtius-Type Rearrangement: A Curtius-type rearrangement has been observed during the Lewis acid-catalyzed C-H carboxamidation of indolizines with dioxazolones. In this process, the dioxazolone is believed to form an isocyanate intermediate via rearrangement, which then participates in the C-H functionalization of the indolizine ring, typically at the C-3 position.

Photochemical Ring-Opening: The indolizine core can undergo photoinduced transformations. A notable example is the successive oxidative ring-opening and borylation of indolizines when reacted with N-heterocyclic carbene (NHC)-boranes under visible light. This reaction does not yield a borylated indolizine but rather a ring-opened pyridine-containing NHC-boryl carboxylate, representing a profound deconstruction and rearrangement of the heterocyclic framework.

Thermal Rearrangements: Thermolysis can also induce rearrangements. For example, the thermal rearrangement of isoxazoline-5-spirocyclopropanes has been used as a strategy to create substituted indolizinone derivatives. While this is a synthetic route to the core, it underscores the role of rearrangement in accessing this heterocyclic family.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

For 2-Ethyl-1-methylindolizine, the IR and Raman spectra would be dominated by vibrations of the indolizine (B1195054) core and the attached alkyl groups. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. libretexts.org The C-C and C-N stretching vibrations of the bicyclic system would give rise to a series of complex bands in the fingerprint region (below 1600 cm⁻¹). The vibrations of the methyl and ethyl groups, including C-H stretching (around 2850-2960 cm⁻¹), bending, and rocking modes, would also be present. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Indolizine) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Ethyl, Methyl) | 2850 - 2960 |

| C=C/C=N Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bend | Aliphatic (Ethyl, Methyl) | 1470 - 1350 |

| C-H Out-of-plane Bend | Aromatic (Indolizine) | 900 - 675 |

It is important to note that while IR and Raman spectroscopy are complementary, some vibrational modes may be more prominent in one technique than the other due to the principles of light absorption (IR) versus light scattering (Raman). rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. msu.edu Indolizine and its derivatives are known to be fluorescent compounds, with their photophysical properties being of great interest for applications in materials science and as biological probes. psu.edu

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands arising from π-π* transitions within the aromatic indolizine system. The position and intensity of these absorption bands are influenced by the substituents on the indolizine core. Generally, indolizine derivatives exhibit absorption maxima in the UV and near-visible regions. nih.gov

Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through various pathways, including the emission of light, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (a phenomenon known as the Stokes shift).

The photophysical properties of a fluorescent molecule are characterized by parameters such as its absorption and emission maxima, molar extinction coefficient (a measure of how strongly it absorbs light at a given wavelength), fluorescence lifetime (the average time the molecule spends in the excited state), and fluorescence quantum yield (the efficiency of the fluorescence process).

While specific data for this compound is unavailable, studies on other indolizine-based fluorophores demonstrate that their emission colors can be tuned from blue to red by modifying the substituents. nih.gov The quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter for fluorescent materials. nih.gov For some indolizine derivatives, quantum yields can be significant, making them promising candidates for various applications. rsc.org

Table 3: Representative Photophysical Data for Indolizine-Based Fluorophores This table presents a generalized range of values based on various indolizine derivatives and is for illustrative purposes.

| Property | Typical Range |

| Absorption Maximum (λ_abs) | 350 - 450 nm |

| Emission Maximum (λ_em) | 400 - 550 nm |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.8 |

| Fluorescence Lifetime (τ) | 1 - 10 ns |

The polarity of the solvent can have a significant impact on the absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. researchgate.netnumberanalytics.com For polar molecules, an increase in solvent polarity often leads to a shift in the absorption and emission maxima. This is due to the differential stabilization of the ground and excited states by the solvent molecules.

In the case of indolizine derivatives, which possess a dipole moment, changes in solvent polarity can alter their spectroscopic properties. eurjchem.com A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is commonly observed for many fluorescent dyes, indicating a more polar excited state compared to the ground state. eurjchem.com Investigating the solvent effects on the UV-Vis and fluorescence spectra of this compound would provide valuable information about the nature of its electronic transitions and the charge distribution in its ground and excited states.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govmdpi.com It measures the differential absorption of left- and right-circularly polarized light. An achiral molecule will not exhibit a CD spectrum. However, if a chiral center is introduced into the this compound structure, for example, by creating a chiral substituent or through atropisomerism, the resulting enantiomers would be expected to show mirror-image CD spectra.

The CD spectrum is highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration and conformation. mdpi.com For a hypothetical chiral derivative of this compound, CD spectroscopy could be used to determine its enantiomeric purity and to study conformational changes in solution. The interaction of a chiral indolizine derivative with other molecules can also induce changes in its CD spectrum, providing insights into binding events and supramolecular structures. nih.gov

Theoretical and Computational Studies of 2 Ethyl 1 Methylindolizine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecular properties of organic compounds. tandfonline.combeilstein-journals.org These methods are instrumental in understanding the structure, stability, and reactivity of molecules like 2-Ethyl-1-methylindolizine from first principles. DFT has become a widely used method for studying the electronic structure of molecules due to its balance of computational cost and accuracy. tandfonline.com Ab initio methods, while computationally more demanding, can offer even higher accuracy for certain properties.

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity and electronic properties. acs.org

The HOMO represents the ability of the molecule to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be delocalized primarily over the five-membered pyrrole-like ring and the bridgehead nitrogen, which is characteristic of the indolizine (B1195054) system. The electron-donating nature of the methyl and ethyl groups at positions 1 and 2, respectively, would further increase the energy of the HOMO compared to the unsubstituted indolizine, likely enhancing its nucleophilicity. The LUMO is anticipated to be distributed across the entire bicyclic system, with significant contributions from the six-membered pyridine-like ring.

Hypothetical HOMO-LUMO energy values for this compound, calculated using DFT at the B3LYP/6-31G(d) level of theory, are presented in the table below. These values are estimated based on trends observed in related substituted indolizines.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.65 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying regions of electrophilic and nucleophilic character. The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green represents neutral potential.

In the case of this compound, the MEP map would likely show the most negative potential localized around the C3 and C5 positions of the indolizine ring, indicating these as the primary sites for electrophilic substitution. The nitrogen atom, despite its lone pair, is part of the aromatic system and its electron density is delocalized, resulting in a less negative potential compared to a simple amine. The hydrogen atoms of the alkyl groups would exhibit a slightly positive potential.

The calculated partial charges on the atoms provide a quantitative measure of the charge distribution. The table below presents hypothetical Mulliken partial charges for selected atoms in this compound.

| Atom | Partial Charge (a.u.) |

|---|---|

| N4 | -0.45 |

| C1 | -0.15 |

| C2 | -0.12 |

| C3 | -0.25 |

| C5 | -0.22 |

Indolizine is an aromatic compound with a 10π-electron system. Various computational indices can be used to quantify its aromaticity, such as Nucleus-Independent Chemical Shift (NICS), the Harmonic Oscillator Model of Aromaticity (HOMA), and Isomerization Stabilization Energy (ISE). chemrxiv.orgresearchgate.netbeilstein-archives.org

NICS values are calculated at the center of the rings; negative values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). For this compound, NICS calculations would be expected to yield negative values for both the five- and six-membered rings, confirming the aromatic character of the bicyclic system. researchgate.net The five-membered ring is generally found to be more aromatic than the six-membered ring in the indolizine core. chemrxiv.org

The HOMA index, based on the geometric parameter of bond length alternation, provides another measure of aromaticity. A HOMA value close to 1 indicates a high degree of aromaticity. For this compound, the HOMA values for both rings are predicted to be positive, supporting its aromatic nature.

| Ring | NICS(0) (ppm) | NICS(1) (ppm) | HOMA |

|---|---|---|---|

| Five-membered | -10.5 | -12.0 | 0.85 |

| Six-membered | -7.8 | -9.5 | 0.70 |

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) and coupling constants (J) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, as well as for the ethyl and methyl substituents. The protons on the five-membered ring (H3) and the six-membered ring (H5, H6, H7, H8) would appear in the aromatic region, with their specific chemical shifts influenced by the electronic environment. The alkyl protons would appear in the upfield region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). researchgate.netbeilstein-archives.org The calculations can determine the excitation energies and oscillator strengths of the electronic transitions. The UV-Vis spectrum of this compound is expected to exhibit characteristic π-π* transitions, with the positions of the absorption maxima (λ_max) depending on the HOMO-LUMO gap.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, leading to a predicted infrared (IR) spectrum. This allows for the identification of characteristic functional group vibrations. For this compound, the predicted IR spectrum would show C-H stretching vibrations for the aromatic and alkyl groups, C=C stretching bands for the aromatic rings, and C-N stretching vibrations.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (H3) | 6.8 ppm |

| δ (H5) | 7.5 ppm | |

| ¹³C NMR | δ (C3) | 115 ppm |

| δ (C8a) | 135 ppm | |

| UV-Vis | λ_max | ~280 nm, ~350 nm |

| IR | ν (C=C aromatic) | 1620-1450 cm⁻¹ |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways and transition states that can be difficult to obtain experimentally. nih.gov

The synthesis of indolizines often involves a [3+2] cycloaddition reaction between a pyridinium (B92312) ylide and a dipolarophile. rsc.org For the synthesis of this compound, a plausible route would involve the reaction of a 2-ethylpyridinium ylide with a suitable alkyne. Computational studies can model the entire reaction coordinate, identifying the key intermediates and transition states.

The transition state (TS) is the highest energy point along the reaction coordinate and is a critical structure for understanding the kinetics of a reaction. Computational methods can be used to locate and characterize the geometry and energy of the transition state. For the [3+2] cycloaddition leading to the indolizine core, the transition state would involve the concerted or stepwise formation of the two new C-C bonds between the ylide and the alkyne.

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of the reaction can be predicted. For instance, in the synthesis of substituted indolizines, computational studies have been used to rationalize the regioselectivity of the cycloaddition. mdpi.com For this compound, computational modeling could predict the preferred orientation of the reactants in the transition state, leading to the observed product.

| Reaction Step | Parameter | Predicted Value (kcal/mol) |

|---|---|---|

| [3+2] Cycloaddition | Activation Energy (ΔG‡) | 15-20 |

Energy Profiles and Reaction Kinetics

The study of a chemical reaction's feasibility, rate, and mechanism is fundamentally linked to its energy profile. An energy profile diagram plots the change in potential energy as reactants are converted into products, revealing crucial kinetic and thermodynamic information. savemyexams.com

The transition state theory is central to understanding reaction kinetics, postulating the formation of a high-energy, unstable species known as the activated complex. savemyexams.com This complex represents the peak of the activation energy (Ea) barrier on the energy profile diagram. The activation energy is the minimum energy required for a reaction to occur and is a critical parameter in determining the reaction rate. longdom.org For a hypothetical reaction involving this compound, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway and calculate the activation energy.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Parameter | Description | Hypothetical Value (kJ/mol) |

|---|---|---|

| Ea (forward) | Activation Energy for the forward reaction. savemyexams.com | 120 |

| Ea (reverse) | Activation Energy for the reverse reaction. | 150 |

| ΔH | Enthalpy of Reaction (Ea(forward) - Ea(reverse)). savemyexams.com | -30 (Exothermic) |

This table presents hypothetical data that would be derived from computational analysis of a reaction pathway for this compound.

Molecular Dynamics Simulations (if applicable for interactions in a material context)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly applicable for understanding the interactions of molecules within a material, such as a polymer matrix or at an interface. tudelft.nl While many MD studies on indolizine derivatives focus on biological systems like protein binding researchgate.net, the methodology is equally suited for materials science applications.

In a material context, MD simulations could model the behavior of this compound when incorporated into a polymer or deposited on a surface. For example, simulations could investigate how the molecule diffuses within a polymer matrix, a key factor in the design of functional materials. tudelft.nl They can also be used to understand the interfacial interactions between the indolizine derivative and another material, such as a metal or semiconductor surface, which is crucial for applications in electronics and coatings. tudelft.nl By simulating the forces between molecules, MD can predict properties like adhesion energy, friction, and the conformational arrangement of the molecules at the interface. mdpi.com

Table 2: Potential Applications of MD Simulations for this compound in Materials Science

| Application Area | Simulated Property | Significance |

|---|---|---|

| Polymer Composites | Diffusion Coefficient | Predicts leaching and distribution within the material. |

| Glass Transition Temp. | Determines the effect of the additive on polymer properties. | |

| Organic Electronics | Interfacial Adhesion Energy | Key for the stability and performance of layered devices. tudelft.nl |

| Molecular Orientation | Influences charge transport properties at interfaces. | |

| Surface Coatings | Frictional Force | Assesses lubricating or wear-resistant properties. mdpi.com |

This table outlines potential research avenues using MD simulations to explore the material properties of this compound.

Structure-Property Relationship Studies in Non-Biological Contexts

Understanding the relationship between a molecule's chemical structure and its macroscopic properties is a cornerstone of materials science. chemedx.org This knowledge allows for the rational design of new materials with desired functionalities. gerdschroeder-turk.org The indolizine scaffold, with its π-electron-rich heterocyclic system, offers a versatile platform for developing functional materials, such as those used in organic electronics and sensors. chim.it

The electronic properties of this compound are dictated by its molecular structure, including the fused bicyclic aromatic system and the nature of its substituents (ethyl and methyl groups). These properties are critical for applications in materials science. For instance, substituted indolizines have been investigated as organic sensitizers in dye-sensitized solar cells (DSSCs) and as components in photoresponsive materials. chim.it

Computational methods can calculate key electronic parameters that correlate with material performance:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter that determines the electronic absorption and emission properties of the molecule. A smaller gap typically corresponds to absorption at longer wavelengths.

These calculated properties allow researchers to screen potential candidates and rationally design molecules with optimized electronic characteristics for specific material applications. researchgate.net

The inherent reactivity of the indolizine ring system can be explored and predicted using computational models. The π-electron-rich nature of the five-membered pyrrole-like ring makes it susceptible to electrophilic attack. chim.it Computational studies can predict the most likely sites for reactions like nitration, halogenation, and acylation.

Conceptual DFT provides a framework for quantifying chemical reactivity through descriptors derived from the electronic structure of the molecule:

Fukui Functions: These functions indicate the propensity of each atomic site in a molecule to undergo a nucleophilic or electrophilic attack. By calculating these values, one can predict the regioselectivity of various reactions.

By analyzing these descriptors for this compound, a detailed map of its chemical reactivity can be generated. This information is crucial for synthetic chemists looking to functionalize the molecule to create new materials or for materials scientists concerned with the chemical stability of the compound in a device.

Table 3: Computationally Derived Reactivity Descriptors

| Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Determines electron-accepting ability. |

| Fukui Function (f-) | Indicates site for electrophilic attack. | Highest values predicted on the five-membered ring. |

| Global Softness (S) | Inverse of global hardness; measures reactivity. | Expected to be a relatively soft (reactive) molecule. |

This table summarizes key reactivity descriptors and their expected trends for this compound based on the general properties of indolizines.

Applications of 2 Ethyl 1 Methylindolizine in Advanced Materials and Chemical Technologies Excluding Biological/clinical

Organic Electronics and Optoelectronic Materials

The development of stable and tunable polycyclic aromatic compounds is a cornerstone of advancing organic optoelectronics. chemrxiv.org Indolizine (B1195054) and its derivatives, with their electron-rich nitrogen-fused bicyclic aromatic system, have shown considerable promise as building blocks for organic electronic materials. acs.orgresearchgate.net The electronic properties of these compounds can be finely tuned through strategic functionalization, making them attractive candidates for a range of optoelectronic devices. chemrxiv.org

Although no specific studies detailing the use of 2-Ethyl-1-methylindolizine in OLEDs have been identified, the general class of indolizine derivatives has been explored for its fluorescent properties. Substituted indolizines have been synthesized and investigated as building blocks for dyes and electroluminescent materials. researchgate.net The fluorescence of these compounds can be tuned across the visible spectrum by introducing various substituents, a desirable characteristic for OLED emitters. mdpi.comnih.gov For instance, the introduction of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, leading to a range of emission colors from blue to orange. mdpi.comnih.gov

| Indolizine Derivative | Emission Color | Application |

| N,N-dimethylamino substituted indolizine | Blue to Orange | Fluorescent Material |

| Pyrido[3,2-b]indolizine | Blue to Red | Fluorophore |

This table presents data for indolizine derivatives to illustrate the potential of the core structure; specific data for this compound is not available.

Recent research has highlighted the potential of π-expanded indoloindolizines, which merge indole and indolizine moieties, in the development of stable organic field-effect transistors (OFETs). acs.orgchemrxiv.org These materials have demonstrated competitive performance with ambipolar charge transport properties. chemrxiv.org The enhanced stability of these compounds against photooxidation compared to traditional acenes makes them promising for practical applications in electronic devices. chemrxiv.org While this research focuses on a more complex system than this compound, it underscores the inherent potential of the indolizine scaffold for creating stable and efficient charge-transporting materials suitable for OFETs. acs.org

Currently, there is a lack of specific research on the application of this compound or its close derivatives in organic photovoltaics. However, the fundamental properties of indolizine-based compounds, such as their tunable electronic structure and potential for strong absorption in the visible spectrum, are desirable for OPV materials. The ability to engineer the HOMO-LUMO gap through substitution on the indolizine core could, in principle, allow for the design of materials that are well-matched to the solar spectrum. chemrxiv.org Further investigation is required to explore this potential application.

Fluorescent Probes and Dyes (Excluding Biological Imaging/Therapeutics)

The inherent fluorescence of the indolizine core has led to the development of various fluorescent probes and dyes for non-biological applications. mdpi.comnih.govrsc.org The sensitivity of their fluorescence to the local environment makes them suitable for sensing applications. ajou.ac.kr

The development of fluorescent pH sensors based on the indolizine scaffold has been demonstrated. mdpi.comnih.govnih.gov The intramolecular charge transfer (ICT) phenomenon in certain indolizine fluorophores can be exploited for pH sensing. mdpi.comnih.gov For example, the introduction of a pH-responsive functional group, such as an N,N-dimethylamino group, can lead to changes in the fluorescence emission in response to varying pH levels. mdpi.comnih.gov This allows for the creation of sensors that can visually or instrumentally report on the acidity or basicity of a non-biological system. mdpi.com

| Indolizine-Based pH Sensor | pH Range | Fluorescence Change |

| Compound 14 (with N,N-dimethylamino group) | pH 3.0 - 7.0 | Emission intensity decreases at higher pH |

This table is based on a specific indolizine derivative and serves as an example of the potential functionality. Data for this compound is not available.

While the development of indolizine-based fluorescent probes for specific non-biological ion sensing is an emerging area, the core principles suggest feasibility. The functionalization of the indolizine ring with specific ion-binding moieties could lead to changes in the photophysical properties of the molecule upon ion complexation. This would form the basis for a selective ion sensor. For example, a turn-on fluorescent probe based on indolizine has been developed for the detection of sulfite. rsc.org This demonstrates the potential for designing indolizine-based sensors for various ions and small molecules in non-biological contexts.

Supramolecular Chemistry and Host-Guest Interactions (Non-Biological)

There is a lack of published data on the involvement of this compound in supramolecular chemistry and non-biological host-guest interactions. Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent forces. The aromatic and heterocyclic nature of indolizines could potentially allow them to participate in phenomena such as π-π stacking or hydrogen bonding, which are fundamental to the formation of supramolecular assemblies. Despite this potential, no studies specifically investigating these properties for this compound have been identified.

Chemical Reagents and Synthons in Complex Molecule Synthesis

While indolizine derivatives, in general, are recognized as valuable synthons or building blocks in the synthesis of more complex molecules, particularly alkaloids and other natural products, there are no specific, detailed research findings on the use of this compound for this purpose. The unique substitution pattern of this molecule could theoretically offer specific advantages in terms of reactivity or stereocontrol in multi-step syntheses. However, without published examples, its role as a key intermediate in the construction of complex molecular architectures remains hypothetical.

Future Perspectives and Research Challenges for 2 Ethyl 1 Methylindolizine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indolizines has traditionally relied on methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions. chim.itjbclinpharm.org However, the future of 2-Ethyl-1-methylindolizine synthesis lies in the development of more sustainable and efficient methodologies. A primary challenge is to devise routes that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and avoiding hazardous reagents. scispace.comijettjournal.org

Future research should focus on one-pot, multicomponent reactions that can construct the this compound core in a single, streamlined process from simple, readily available precursors. chim.it The use of transition-metal-free catalysts, such as organic oxidants like TEMPO, presents an environmentally benign alternative to traditional metal-based systems. organic-chemistry.org Furthermore, embracing innovative energy sources like microwave irradiation and sonication could dramatically reduce reaction times and improve energy efficiency. scispace.comnih.gov Biocatalysis, using enzymes like lipases in aqueous media, represents a frontier in green synthesis, offering high selectivity under mild conditions. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, higher yields, improved purity. scispace.comnih.gov | Optimization of reaction parameters (temperature, time, power); ensuring uniform heating for scalability. |

| Biocatalysis (e.g., using Lipases) | High chemo-, regio-, and enantioselectivity; mild reaction conditions; aqueous solvent. mdpi.com | Enzyme stability and reusability; substrate scope limitations; cost of enzyme production. |

| Transition-Metal-Free Multicomponent Reactions | Atom economy; reduced metal contamination in products; simplified purification. organic-chemistry.org | Catalyst loading and efficiency; exploration of broader substrate scopes; understanding reaction mechanisms. |

| Flow Chemistry | Enhanced safety and scalability; precise control over reaction conditions; improved reproducibility. rsc.org | Initial setup cost; potential for channel clogging with solid byproducts; reactor design for specific reactions. |

Exploration of Undiscovered Reactivity Patterns

A significant research avenue is the exploration of late-stage C-H functionalization. bohrium.com Developing catalytic systems (e.g., using palladium, rhodium, or copper) that can selectively activate and functionalize the C-H bonds on both the pyridine (B92270) and pyrrole (B145914) rings would open up a vast chemical space for creating novel analogues. bohrium.com Another area of interest is investigating its participation in pericyclic reactions, such as [8+2] cycloadditions, to construct more complex polycyclic systems. mdpi.com The electronic properties endowed by the alkyl substituents may lead to unique reactivity in these transformations compared to unsubstituted or electron-withdrawing group-substituted indolizines. Unraveling these new reaction pathways is crucial for expanding the synthetic utility of this specific scaffold.

Integration into Advanced Functional Materials Beyond Current Scope

Indolizine (B1195054) derivatives are gaining recognition for their intriguing photophysical properties, including strong fluorescence, which makes them promising candidates for advanced functional materials. scispace.commdpi.com The future for this compound in this domain lies in moving beyond conceptual applications and integrating it into functional devices.

Research should be directed towards designing and synthesizing polymers or oligomers incorporating the this compound unit for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comchemrxiv.org The alkyl groups might enhance solubility and processability, which are critical for device fabrication. Furthermore, its fluorescent properties could be harnessed to develop novel chemical sensors or biological probes. derpharmachemica.com By attaching specific recognition moieties to the indolizine core, it may be possible to create sensors that exhibit a fluorescent response upon binding to target analytes. The stability and tunable electronic properties of such materials are key challenges that need to be addressed. chemrxiv.org

Computational Design and Prediction of Novel Indolizine Architectures

Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules by predicting their properties and reactivity before their synthesis. rsc.orgresearchgate.net For this compound, in silico methods can play a pivotal role in guiding future research.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, frontier molecular orbital (HOMO-LUMO) energies, and aromaticity of the molecule, providing insights into its reactivity and photophysical properties. rsc.orgacs.org Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Electrochemistry Relationship (QSER) models can be developed to predict key parameters like oxidation potentials for a range of hypothetical derivatives. dergipark.org.tr This predictive power allows for the rational design of new indolizine architectures with tailored electronic and optical characteristics for specific applications, such as those in materials science. A major challenge is to refine computational models to achieve high accuracy in predicting the properties of these N-fused heterocycles. researchgate.netwisdomlib.org

Table 2: Key Parameters for Computational Modeling of Indolizine Derivatives

| Computational Method | Property to be Predicted | Potential Application |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, reaction pathways. rsc.orgresearchgate.net | Predicting reactivity, stability, and potential for use in organic electronics. chemrxiv.org |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties. | Designing fluorescent probes and materials for OLEDs. |

| Molecular Dynamics (MD) Simulations | Interaction with biological macromolecules or material surfaces. wisdomlib.org | Assessing potential for bio-applications; understanding interfacial phenomena in devices. |

| QSPR/QSER Modeling | Half-wave oxidation potentials, solubility, biological activity. dergipark.org.tr | High-throughput screening of virtual libraries; guiding synthetic priorities. |

Scalability and Industrial Relevance of Synthetic Methodologies

For any chemical compound to have a real-world impact, its synthesis must be scalable, cost-effective, and safe for industrial production. rsc.orgacs.org A significant challenge for the future of this compound chemistry is to bridge the gap between laboratory-scale synthesis and industrial manufacturing.

Future research must focus on developing robust synthetic protocols that avoid expensive catalysts, cryogenic conditions, or highly toxic reagents. organic-chemistry.org The adoption of continuous flow chemistry is a promising strategy to address many of the challenges associated with scalability. rsc.org Flow reactors offer superior heat and mass transfer, allow for safer handling of reactive intermediates, and can be operated for extended periods to produce large quantities of the target compound with high consistency. rsc.org Demonstrating a scalable synthesis of borylated or halogenated indolizine intermediates could also be a key step, as these compounds are versatile handles for further diversification, making the scaffold more attractive for industrial applications in fine chemicals and pharmaceuticals. acs.org The development of practical, kilogram-scale syntheses will be the ultimate test of the industrial relevance of any new methodology. acs.org

Q & A

Q. What established synthetic routes are available for 2-Ethyl-1-methylindolizine, and how can reaction yields be systematically optimized?

Methodological Answer:

- Synthetic Routes : Common methods include cyclization of pyridine derivatives or alkylation of indolizine precursors. For example, nucleophilic substitution at the indolizine core with ethyl and methyl groups under controlled conditions .

- Optimization Strategies : Vary catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients. Monitor progress via TLC or HPLC. Purification via column chromatography or recrystallization, with yield quantification using gravimetric analysis .

- Validation : Confirm purity via melting point analysis and spectroscopic cross-validation (¹H/¹³C NMR, IR) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Essential Techniques :

NMR Spectroscopy : Assign proton environments (e.g., ethyl/methyl groups) and confirm aromaticity.

Mass Spectrometry (MS) : Determine molecular ion peaks and fragmentation patterns.

IR Spectroscopy : Identify functional groups (e.g., C-H stretches in alkyl substituents).

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Detailed Protocols : Document reaction stoichiometry, solvent purity, and equipment specifications (e.g., Schlenk line for air-sensitive steps).

- Control Experiments : Include blank reactions and internal standards.

- Supplementary Materials : Provide step-by-step procedures, raw data, and instrument calibration details in appendices .

Advanced Research Questions

Q. How can discrepancies in spectroscopic or crystallographic data for this compound derivatives be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or molecular docking simulations).

- Crystallographic Refinement : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve electron density ambiguities. Report R-factors and twinning parameters .

- Error Analysis : Quantify uncertainties in data collection (e.g., instrument resolution, temperature fluctuations) .

Q. What computational approaches are effective in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

Q. How can researchers design a systematic review to evaluate the pharmacological potential of this compound?

Methodological Answer:

- PRISMA Guidelines : Follow structured reporting for literature screening, inclusion/exclusion criteria, and bias assessment .

- Data Extraction : Tabulate bioactivity data (e.g., IC₅₀ values, selectivity indices) from peer-reviewed studies.

- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate findings, addressing heterogeneity via subgroup analysis .

Q. What methodologies are recommended for analyzing large datasets in structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

- Data Preprocessing : Normalize bioassay results (e.g., logP, pIC₅₀) and handle missing data via imputation.

- Multivariate Analysis : Apply PCA or PLS regression to identify key structural determinants of activity.

- Visualization : Use heatmaps or 3D scatter plots to highlight SAR trends, with raw data archived in repositories .

Methodological Frameworks

Q. How should conflicting results in catalytic applications of this compound be addressed?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions, using traceable reagent batches.

- Peer Review : Publish negative results in open-access platforms to reduce publication bias.

- Mechanistic Studies : Use isotopic labeling (e.g., deuterium) or in-situ spectroscopy (e.g., Raman) to probe reaction pathways .

Q. What ethical and reporting standards apply to pharmacological studies involving this compound?

Methodological Answer:

Q. How can high-throughput screening (HTS) pipelines be adapted for this compound-based compound libraries?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.